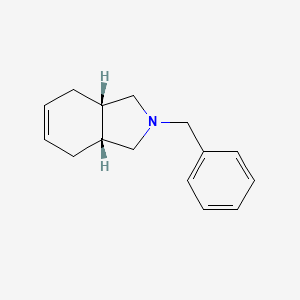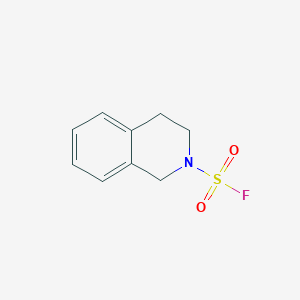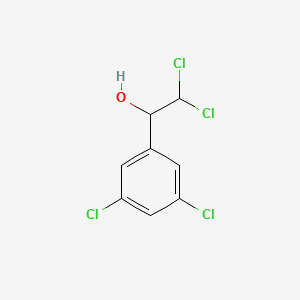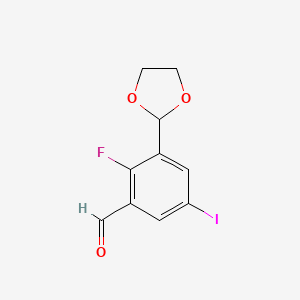![molecular formula C14H22O4 B14019568 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene CAS No. 28583-47-3](/img/structure/B14019568.png)
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene typically involves the reaction of benzene with ethoxyethanol under specific conditions. The process generally includes:
Electrophilic Aromatic Substitution: Benzene undergoes electrophilic aromatic substitution with ethoxyethanol in the presence of a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing purification techniques such as distillation and recrystallization to obtain high-purity product.
化学反应分析
Types of Reactions
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Aluminum chloride (AlCl3), ferric chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
作用机制
The mechanism of action of 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, and gene expression.
相似化合物的比较
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene can be compared with other similar compounds, such as:
Ethoxybenzene: Similar in structure but lacks the additional ethoxyethoxy groups.
Phenoxyethane: Contains a phenoxy group instead of an ethoxyethoxy group.
1-Ethoxy-2-(2-ethoxyethoxy)ethane: A polyether with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in various fields.
属性
CAS 编号 |
28583-47-3 |
|---|---|
分子式 |
C14H22O4 |
分子量 |
254.32 g/mol |
IUPAC 名称 |
1-[2-(2-ethoxyethoxy)ethoxy]ethoxybenzene |
InChI |
InChI=1S/C14H22O4/c1-3-15-9-10-16-11-12-17-13(2)18-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 |
InChI 键 |
LYGCZVVHFULAIF-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOCCOC(C)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)


![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)



![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)



